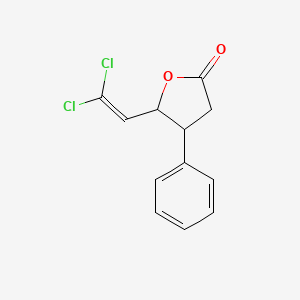
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is a synthetic organic compound characterized by the presence of a dichloroethenyl group and a phenyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one typically involves the reaction of 2,2-dichloroethenyl derivatives with phenyl-substituted oxolanones under controlled conditions. One common method involves the use of thionyl chloride in ethanol to facilitate the reaction . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroethenyl group to less chlorinated derivatives.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The dichloroethenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify enzyme activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A synthetic pyrethroid insecticide with a similar dichloroethenyl group.
Dichlorvos: An organophosphate insecticide with a dichloroethenyl ester group.
Uniqueness
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is unique due to its specific combination of a dichloroethenyl group and a phenyloxolanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Unlike cypermethrin and dichlorvos, which are primarily used as insecticides, this compound has broader applications in research and industry.
Properties
CAS No. |
64501-97-9 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(2,2-dichloroethenyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c13-11(14)7-10-9(6-12(15)16-10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 |
InChI Key |
YACNOGJWDZROPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C=C(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















